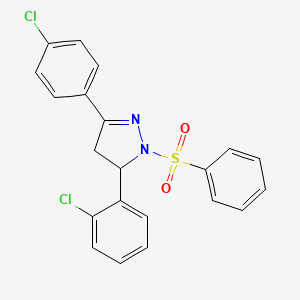

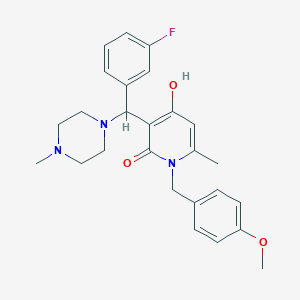

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" is a chemically synthesized molecule that likely exhibits a conjugated system due to the presence of a benzylidene moiety linked to a dihydrobenzofuran ring. The ethoxy group and morpholine ring suggest potential for varied chemical interactions and solubility characteristics. While the specific compound is not directly described in the provided papers, similar compounds with benzofuran and benzylidene components have been studied, indicating a potential interest in the chemical properties and applications of such molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of carboxylate derivatives with various aryl components. For instance, the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids is achieved by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the morpholine and benzofuran components.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, a compound with a tetrahydrofuran core crystallizes in the triclinic system and exhibits intermolecular hydrogen bonding . This implies that the compound of interest might also crystallize in a similar system and could form hydrogen bonds, which would influence its stability and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds includes intramolecular cyclization under certain conditions, such as the influence of acetic anhydride . This indicates that the compound "(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate" may also undergo similar cyclization reactions, potentially leading to the formation of new ring structures or derivatives upon treatment with various reagents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can offer insights. The presence of ethoxy and morpholine groups suggests solubility in organic solvents, and the conjugated system may impart certain optical properties such as absorption in the UV-visible spectrum. The crystalline nature of similar compounds also suggests a defined melting point and potential for polymorphism .

科学的研究の応用

Synthesis and Characterization

- A study demonstrated the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing the potential of related compounds in the development of novel antimicrobial agents. The structures of these analogues were established through NMR, IR, Mass spectral data, and elemental analysis, indicating the compound's versatility in chemical synthesis and pharmaceutical applications (Spoorthy et al., 2021).

Antimicrobial Activity

- Another research effort focused on the synthesis of novel 1,2,4-Triazole Derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including a step that produced Schiff base derivatives using morpholine. These compounds were screened for their antimicrobial activities, demonstrating the chemical's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Agents

- A study synthesized novel compounds derived from visnaginone and khellinone, aiming at evaluating their analgesic and anti-inflammatory activities. The research indicated significant potential in the development of new pharmacological agents targeting inflammation and pain, showcasing the compound's role in medicinal chemistry (Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

- A comprehensive study on the synthesis of biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives, characterized for their antioxidant, antibacterial, and antifungal activities, illustrates the application of similar compounds in creating substances with potential therapeutic benefits (Maddila et al., 2012).

Photophysical Characterization

- The synthesis and photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provide insights into the electronic structure and spectral transition of such compounds, suggesting applications in material science and photophysical research (Chin et al., 2010).

特性

IUPAC Name |

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-27-16-5-3-15(4-6-16)13-20-21(24)18-8-7-17(14-19(18)29-20)28-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCRYWJLRZDRK-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)